molecular formula C6H8ClN3O2 B6160871 5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride CAS No. 2770359-48-1

5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride

Katalognummer: B6160871
CAS-Nummer: 2770359-48-1
Molekulargewicht: 189.60 g/mol
InChI-Schlüssel: JVJYQHQOUPWDAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8ClN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by acidification with hydrochloric acid. The reaction conditions generally include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalysts: Acid catalysts like hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure consistent product quality

    Purification steps: Including crystallization and filtration to obtain high-purity product

    Quality control: Rigorous testing to ensure the compound meets industry standards

Analyse Chemischer Reaktionen

Types of Reactions

5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro-pyrazine derivatives

    Reduction: Alcohol derivatives

    Substitution: Alkylated or acylated pyrazine derivatives

Wissenschaftliche Forschungsanwendungen

5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the aminomethyl group, leading to different reactivity and applications.

    5-methylpyrazine-2-carboxylic acid: Contains a methyl group instead of an aminomethyl group, affecting its chemical properties and biological activity.

Uniqueness

5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride is unique due to the presence of both an amino and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

2770359-48-1

Molekularformel

C6H8ClN3O2

Molekulargewicht

189.60 g/mol

IUPAC-Name

5-(aminomethyl)pyrazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H7N3O2.ClH/c7-1-4-2-9-5(3-8-4)6(10)11;/h2-3H,1,7H2,(H,10,11);1H

InChI-Schlüssel

JVJYQHQOUPWDAO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=N1)C(=O)O)CN.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.